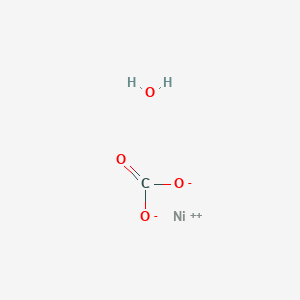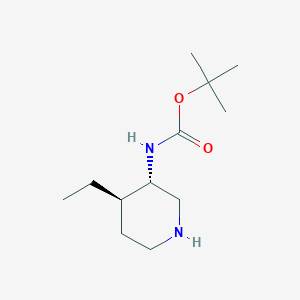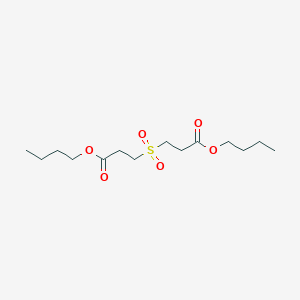
Nickel(II) carbonate hydrate
Übersicht
Beschreibung
Nickel(II) carbonate hydrate, also known as basic nickel carbonate, is a green powder . It has the formula NiCO3 · 2Ni(OH)2 · 4H2O . It is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel .
Synthesis Analysis
This compound can be synthesized using a wet chemical route and aqueous solutions of transition metal salts . The hierarchical mesoporous structure of nickel carbonate hydroxide hydrate (Ni2(CO3)(OH)2·4H2O) was synthesized by a one-pot facile hydrothermal method .
Molecular Structure Analysis
Nickel(II) carbonate adopts a structure like calcite, consisting of nickel in an octahedral coordination geometry . Also known as the mineral hellyerite, the solid consists of [Ni2(CO3)2(H2O)8] subunits with an extra water of hydration . The hierarchical mesoporous structure of nickel carbonate hydroxide hydrate (Ni2(CO3)(OH)2·4H2O) was synthesized by a one-pot facile hydrothermal method .
Chemical Reactions Analysis
Nickel carbonates are hydrolyzed upon contact with aqueous acids to give solutions containing the ion [Ni(H2O)6]2+, liberating water and carbon dioxide in the process . The chemical reaction involving nickel–cobalt carbonate hydroxide hydrate is given by:
.Physical And Chemical Properties Analysis
This compound is a light green powder . It has a density of 4.39 g/cm^3 . It is insoluble in water . The solubility product (Ksp) is 6.6·10^-9 . It decomposes at a melting point of 205 °C (401 °F; 478 K) .
Wirkmechanismus
Nickel(II) carbonate hydrate is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel . A study revealed a minimal effect of nickel nanoparticles in catalyzing CO2 hydration .
Safety and Hazards
Nickel(II) carbonate hydrate is considered hazardous. It is harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .
Zukünftige Richtungen
Nickel(II) carbonate hydrate has shown great potential as electrode materials for high-performance supercapacitors . It has also been used as a precursor for the synthesis of transition metal ™ oxide . The future directions of this compound research could focus on its applications in carbon capture and utilization (CCU) technologies aiming to convert carbon dioxide to added-value products and mitigate climate change .
Eigenschaften
IUPAC Name |
nickel(2+);carbonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQNIFVEJKLWAA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2NiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51944-07-1 | |
| Record name | nickel(II) carbonate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride](/img/structure/B3393788.png)










